molecular formula C14H9ClFNO4 B6392862 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid CAS No. 1261906-20-0

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6392862
CAS No.: 1261906-20-0
M. Wt: 309.67 g/mol
InChI Key: LNHIWVQZJKIFIK-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H9ClFNO4 and a molecular weight of 309.67 g/mol. This compound has garnered significant attention from researchers due to its multiple applications in various fields of industry and biomedical research.

Properties

IUPAC Name

2-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO4/c1-21-14(20)7-2-3-9(11(16)5-7)8-4-10(13(18)19)12(15)17-6-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHIWVQZJKIFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688105
Record name 2-Chloro-5-[2-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-20-0
Record name 2-Chloro-5-[2-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules . The general synthetic route involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid has multiple applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid can be compared with other similar compounds, such as:

    2-Fluoro-4-methoxycarbonylphenylboronic acid: This compound shares a similar structural motif and is used in similar applications.

    2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid: This is a closely related compound with similar chemical properties.

The uniqueness of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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